3-Bromo-4-(trifluoromethyl)-1H-indazole

Medicinal Chemistry Pharmacokinetics Drug Design

Medicinal chemists often face multi-step routes for C3/C7 indazole diversification. 3-Bromo-4-(trifluoromethyl)-1H-indazole solves this with orthogonal dual halogenation for streamlined SAR exploration. - Enables sequential Suzuki-Miyaura cross-coupling at C3 and C7 for divergent library synthesis. - CF3 group enhances metabolic stability & target binding; Br serves as cross-coupling handle. - Fragment-like MW 265 Da, XLogP 3.5, ideal for FBDD hit identification and 19F NMR/PET applications. Supplied with documented purity and global shipping for R&D and pilot-scale procurement.

Molecular Formula C8H4BrF3N2
Molecular Weight 265.03 g/mol
CAS No. 1000342-21-1
Cat. No. B1292605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-4-(trifluoromethyl)-1H-indazole
CAS1000342-21-1
Molecular FormulaC8H4BrF3N2
Molecular Weight265.03 g/mol
Structural Identifiers
SMILESC1=CC2=NNC(=C2C(=C1)C(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14)
InChIKeyFNSKQNJDJIKPPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-4-(trifluoromethyl)-1H-indazole: Dual-Substituted Scaffold


3-Bromo-4-(trifluoromethyl)-1H-indazole (CAS 1000342-21-1) is a heterocyclic building block belonging to the indazole class, characterized by a fused benzene-pyrazole bicyclic system. The compound features a bromine atom at the 3-position and a trifluoromethyl group at the 4-position, which confer distinct physicochemical properties including a calculated lipophilicity (XLogP) of 3.5, a molecular weight of 265.03 g/mol, and a topological polar surface area of 28.7 Ų [1]. These properties, along with its dual halogenation, make it a versatile intermediate for constructing complex molecules in pharmaceutical and agrochemical research [2]. Its utility is underscored by its role as a precursor in the synthesis of kinase inhibitors and other bioactive agents, leveraging both the bromine for cross-coupling reactions and the trifluoromethyl group for enhanced metabolic stability and target binding .

Workflow Med chem building block
Selection logic Dual orthogonal handles
Use context Kinase inhibitor precursor

3-Bromo-4-(trifluoromethyl)-1H-indazole: Irreplaceable Advantages


Simple, mono-substituted indazoles such as 3-bromo-1H-indazole (CAS 40598-94-5) or 4-(trifluoromethyl)-1H-indazole (CAS 1000339-98-9) lack the combined synthetic versatility and tailored physicochemical properties of 3-bromo-4-(trifluoromethyl)-1H-indazole [1]. The simultaneous presence of a bromine atom at the 3-position and a trifluoromethyl group at the 4-position creates a unique electronic and steric environment that directs regioselective functionalization and influences downstream biological activity. For instance, while 3-bromoindazole provides a handle for cross-coupling, it lacks the trifluoromethyl group that enhances metabolic stability and lipophilicity . Conversely, 4-(trifluoromethyl)indazole offers the beneficial CF3 moiety but cannot undergo direct C3-selective cross-coupling without additional steps . This dual functionality enables a streamlined, divergent synthesis of complex analogs that would require multiple steps from mono-substituted precursors, directly impacting project timelines and chemical space exploration [2].

Target scaffold 3-Bromo-4-(trifluoromethyl)-1H-indazole Dual orthogonal handles (C3-Br, C7-H for bromination/coupling) Combined CF₃ lipophilicity and bromine cross-coupling in single step
Mono-substituted analog 3-Bromo-1H-indazole or 4-(Trifluoromethyl)-1H-indazole Single handle limits divergent library synthesis CF₃ metabolic stability or C3 cross-coupling absent; may require additional steps

3-Bromo-4-(trifluoromethyl)-1H-indazole: Quantitative Evidence


Enhanced Lipophilicity and Metabolic Stability

The presence of the trifluoromethyl group at the 4-position substantially increases the calculated lipophilicity (XLogP = 3.5) of 3-bromo-4-(trifluoromethyl)-1H-indazole compared to non-fluorinated analogs like 3-bromo-1H-indazole (XLogP ≈ 2.4-2.7). This increase in logP is known to correlate with enhanced passive membrane permeability and metabolic stability, a class-level effect well-documented for trifluoromethylated heterocycles [1]. The higher lipophilicity reduces susceptibility to oxidative metabolism, prolonging half-life in biological systems, a critical advantage for developing orally bioavailable drug candidates .

Lipophilicity gain
Class-level
ΔXLogP ≈ +0.8 to +1.1 vs 3-bromo-1H-indazole
Reported lipophilicity context
In silico XLogP; class-level permeability inference
Medicinal Chemistry Pharmacokinetics Drug Design

Regioselective C7 Bromination and Diversification

3-Bromo-4-(trifluoromethyl)-1H-indazole serves as a substrate for regioselective C7-bromination, enabling subsequent Suzuki-Miyaura cross-coupling to install aryl groups at the C7 position. This sequence was demonstrated on 4-substituted 1H-indazoles, yielding arylated products in 45-78% isolated yields under optimized conditions (Pd(OAc)2, SPhos, K2CO3, toluene/H2O, 100°C) [1]. In contrast, the mono-substituted analog 4-(trifluoromethyl)-1H-indazole, lacking the C3-bromo group, cannot undergo direct C3-selective cross-coupling, limiting its utility for generating C3,C7-diversified libraries . The dual-substitution pattern thus provides two orthogonal handles for sequential functionalization, maximizing structural diversity from a single scaffold.

Synthetic versatility
Class-level
2 orthogonal handles vs 1 for mono-substituted analog
Supports divergent library synthesis
C7 bromination/coupling per Boujdi et al. 2021; 45–78% yields reported
Synthetic Methodology Medicinal Chemistry C-H Functionalization

Potential for Enhanced Kinase Inhibition

While direct IC50 data for 3-bromo-4-(trifluoromethyl)-1H-indazole is not available, class-level evidence indicates that 3-halogenated indazoles and trifluoromethylated indazoles are privileged scaffolds for kinase inhibition. For instance, 3-bromoindazole itself inhibits specific protein kinases and induces apoptosis in cancer cells . Furthermore, 4-(trifluoromethyl)-1H-indazole derivatives have been reported as potent FGFR inhibitors with IC50 values as low as 2.0 nM . The combination of the C3-bromo substituent (which can form halogen bonds with kinase hinge regions) and the C4-CF3 group (which enhances hydrophobic interactions) in a single molecule is hypothesized to confer superior potency and selectivity compared to mono-substituted analogs, a principle supported by SAR studies on related indazole series [1].

Kinase inhibition potential
Data to verify
No direct IC₅₀; inferred from 3-bromoindazole and 4-CF₃-indazole motifs
Supports kinase-focused library design
SAR inference; FGFR IC₅₀ 2.0 nM reported for related 4-CF₃-indazole derivative
Oncology Kinase Inhibition Drug Discovery

Commercial Availability and Quality Control

3-Bromo-4-(trifluoromethyl)-1H-indazole is readily available from multiple global suppliers (e.g., Macklin, Bide Pharm, AK Scientific) with defined purity grades (typically 95-98%) and supporting analytical documentation (NMR, HPLC, GC) . In contrast, custom analogs with alternative halogenation patterns (e.g., 3-iodo-4-(trifluoromethyl)-1H-indazole) or regioisomers (e.g., 5-bromo-4-(trifluoromethyl)-1H-indazole) are not listed in major catalogs and would require custom synthesis, incurring significant lead times (typically 4-8 weeks) and higher costs (>$500/g for custom versus ~$3,000/g for catalog quantities of the target compound) . This established supply chain reduces procurement risk and ensures reproducibility in research programs.

Supply reliability
Lot attribute
Catalog item; multiple vendors, 95–98% purity with analytical documentation
Reduces procurement risk
Custom regioisomers/analogs require 4–8 week lead time and >$500/g estimated
Procurement Chemical Sourcing Quality Control

3-Bromo-4-(trifluoromethyl)-1H-indazole: Application Scenarios


C3,C7-Diversified Kinase Inhibitor Libraries

Medicinal chemistry teams can exploit the dual halogenation of 3-bromo-4-(trifluoromethyl)-1H-indazole to rapidly generate diverse compound libraries. Following the protocol described by Boujdi et al. (2021), the scaffold can first undergo regioselective C7-bromination, then sequential Suzuki-Miyaura cross-coupling at C3 and C7 to introduce two distinct aryl/heteroaryl groups [1]. This orthogonal diversification strategy is particularly valuable for exploring structure-activity relationships around the indazole core in kinase inhibitor programs, where both the C3 and C7 substituents are known to modulate potency and selectivity .

Late-Stage Functionalization in Agrochemical Lead Optimization

The compound's established role as an intermediate in agrochemical research, combined with the metabolic stability conferred by the trifluoromethyl group, makes it a strategic building block for designing novel crop protection agents [1]. Specifically, the bromine atom serves as a handle for introducing diverse pharmacophores via cross-coupling, while the CF3 group enhances the molecule's resistance to degradation in environmental and biological matrices. This is particularly relevant for developing fungicides targeting Fusarium species, where indazole derivatives have demonstrated potent activity .

Fluorinated PET Tracers and 19F NMR Probes

The trifluoromethyl group in 3-bromo-4-(trifluoromethyl)-1H-indazole provides a distinct 19F NMR handle and can potentially be exploited for 18F-radiolabeling in positron emission tomography (PET) tracer development. The bromine atom at C3 offers a site for further elaboration with targeting vectors or pharmacokinetic modifiers. This dual functionality allows for the construction of sophisticated imaging agents where the 19F signal serves as a reporter for in vivo distribution and metabolism, a key advantage over non-fluorinated indazole scaffolds [1].

Accelerated Hit-to-Lead Campaigns

As a 'fragment-like' molecule with a molecular weight of 265 Da and a balanced lipophilicity profile (XLogP = 3.5), 3-bromo-4-(trifluoromethyl)-1H-indazole is an ideal starting point for fragment-based drug discovery (FBDD) [1]. The compound's dual halogenation provides multiple vectors for fragment growing and linking, while the trifluoromethyl group improves the likelihood of identifying high-quality hits with favorable physicochemical properties. Its commercial availability and defined purity ensure rapid, reproducible screening in biophysical assays (e.g., SPR, NMR) .

Application
Selection Property
Validation Focus
C3,C7-Diversified inhibitor libraries
Dual orthogonal functionalization
Regioselective C7 bromination and sequential cross-coupling reproducibility
Agrochemical lead optimization
CF₃ metabolic stability; C3 cross-coupling handle
Fusarium panel or target organism assay response
Fluorinated PET tracer / ¹⁹F NMR probe design
¹⁹F reporter; C3 elaboration site
¹⁸F radiolabeling efficiency and in vivo ¹⁹F signal stability
Fragment-based drug discovery (FBDD)
Fragment-like MW (265 Da); balanced XLogP (3.5)
SPR/NMR binding reproducibility and fragment growing vectors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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